molecular formula C13H19NO B1382843 {1-[Benzyl(methyl)amino]cyclobutyl}methanol CAS No. 1803570-49-1

{1-[Benzyl(methyl)amino]cyclobutyl}methanol

Cat. No.: B1382843
CAS No.: 1803570-49-1
M. Wt: 205.3 g/mol
InChI Key: WSRHWFYFTZEREF-UHFFFAOYSA-N
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Description

{1-[Benzyl(methyl)amino]cyclobutyl}methanol is a chemical compound that belongs to the class of cyclic amines. It has the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. This compound is of interest due to its unique structure, which includes a cyclobutyl ring and a benzyl group attached to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Benzyl(methyl)amino]cyclobutyl}methanol typically involves the reaction of cyclobutylmethanol with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

{1-[Benzyl(methyl)amino]cyclobutyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cyclobutyl ketone, while reduction could produce a secondary amine.

Scientific Research Applications

{1-[Benzyl(methyl)amino]cyclobutyl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which {1-[Benzyl(methyl)amino]cyclobutyl}methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanol: Similar structure but lacks the benzyl and methylamino groups.

    Benzylamine: Contains the benzyl group but lacks the cyclobutyl ring.

    Methylcyclobutylamine: Similar structure but lacks the hydroxyl group.

Uniqueness

{1-[Benzyl(methyl)amino]cyclobutyl}methanol is unique due to its combination of a cyclobutyl ring, benzyl group, and hydroxyl group, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

[1-[benzyl(methyl)amino]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(13(11-15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHWFYFTZEREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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